Solvolysis Rate of 1-Bromo-3-methyladamantane Is 31% Slower Than 1-Bromoadamantane and 47% Faster Than the 3,5-Dimethyl Analog
In a direct comparative kinetic study, Fort and Schleyer measured the solvolysis rates of a homologous series of bridgehead-substituted 1-adamantyl bromides in 80% aqueous ethanol at 70 °C . The target compound, 1-bromo-3-methyladamantane (VIa), solvolyzes with a rate constant k₁ = 6.05 × 10⁻⁵ sec⁻¹ and a relative rate of 0.69 versus the unsubstituted parent 1-bromoadamantane (k₁ = 8.76 × 10⁻⁵ sec⁻¹, relative rate = 1.00). The 3,5-dimethyl analog (VII) is substantially slower (k₁ = 4.12 × 10⁻⁵ sec⁻¹, relative rate = 0.47), while the 3-ethyl analog (VIb, k₁ = 8.42 × 10⁻⁵ sec⁻¹) is nearly indistinguishable from the parent . This establishes that a single methyl group confers a distinct, intermediate reactivity profile not replicated by any other alkyl substitution pattern .
| Evidence Dimension | Solvolysis rate constant (k₁) and relative rate in 80% EtOH at 70 °C |
|---|---|
| Target Compound Data | k₁ = 6.05 × 10⁻⁵ sec⁻¹; relative rate = 0.69; ΔH‡ = 23.6 kcal/mol; ΔS‡ = −9.6 e.u. |
| Comparator Or Baseline | 1-Bromoadamantane: k₁ = 8.76 × 10⁻⁵ sec⁻¹, rel. rate = 1.00, ΔH‡ = 23.1, ΔS‡ = −10.1. 1-Bromo-3,5-dimethyladamantane: k₁ = 4.12 × 10⁻⁵ sec⁻¹, rel. rate = 0.47. 1-Bromo-3-ethyladamantane: k₁ = 8.42 × 10⁻⁵ sec⁻¹, rel. rate = 0.96. |
| Quantified Difference | 31% slower than 1-bromoadamantane; 47% faster than 1-bromo-3,5-dimethyladamantane; 28% slower than 1-bromo-3-ethyladamantane |
| Conditions | 80% (v/v) aqueous ethanol, 70 °C; solvolysis monitored by acid liberation |
Why This Matters
For synthetic route design involving nucleophilic displacement at the bridgehead, the 0.69 relative rate means the mono-methyl compound reacts at a predictably intermediate pace—faster than the sterically hindered dimethyl analog but with sufficient retardation to enable selective transformations in competitive reaction environments.
- [1] Fort, R. C.; Schleyer, P. v. R. J. Am. Chem. Soc. 1964, 86, 4194–4195. DOI: 10.1021/ja01074a041. View Source
